molecular formula C9H7NO4 B019240 4-Nitrocinnamic acid CAS No. 619-89-6

4-Nitrocinnamic acid

Cat. No. B019240
CAS RN: 619-89-6
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrocinnamic acid is a photosensitive compound that has inhibitory effects on tyrosinase . It is used as a raw material for saccharine and also has applications in biological studies . The molecular formula of 4-Nitrocinnamic acid is C9H7NO4 .


Synthesis Analysis

4-Nitrocinnamic acid can be synthesized from compounds that have no alkyl chains in their structure, such as 4-nitrocinnonates of 4-hydroxyazobenzene .


Molecular Structure Analysis

The molecular structure of 4-Nitrocinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The presence of these groups allows for the modification of the functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .


Chemical Reactions Analysis

The nitro group in 4-Nitrocinnamic acid is essential for enhancing xanthine oxidase (XO) inhibition . The compound inhibits XO in a reversible and noncompetitive manner .


Physical And Chemical Properties Analysis

4-Nitrocinnamic acid is a yellow needle-like crystal . It is insoluble in water . The molecular weight of 4-Nitrocinnamic acid is 193.16 g/mol .

Scientific Research Applications

Xanthine Oxidase Inhibition

4-Nitrocinnamic acid (4-NA) has been identified as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism leading to the production of uric acid . The inhibition of XO by 4-NA is significant because it offers a potential therapeutic approach for conditions like gout, where uric acid levels are abnormally high. The compound exhibits a noncompetitive inhibition mechanism and forms complexes with XO, which could lead to the development of new XO inhibitors.

Organic Synthesis Intermediate

4-NA serves as an intermediate in organic synthesis processes . Its chemical structure allows it to participate in various reactions that form the backbone of synthetic organic chemistry. This role is crucial for the development of new compounds and materials, including pharmaceuticals and polymers.

Saccharin Synthesis

This compound is used as a raw material in the synthesis of saccharin, an artificial sweetener . The nitro group in 4-NA plays a vital role in the chemical reactions that lead to the formation of saccharin, highlighting its importance in the food industry.

Pharmacological Research

Due to its structural properties, 4-NA is a subject of interest in pharmacological research. It is part of a broader group of cinnamic acid derivatives that are being studied for their potential pharmacological effects, including anti-inflammatory and anticancer activities .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMRNCHTDONGRJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060710, DTXSID301043547
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name p-Nitrocinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21504
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Nitrocinnamic acid

CAS RN

882-06-4, 619-89-6
Record name trans-4-Nitrocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-p-Nitrocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrocinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-nitrophenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-p-nitrocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrocinnamic acid
Reactant of Route 2
4-Nitrocinnamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Nitrocinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Nitrocinnamic acid
Reactant of Route 5
4-Nitrocinnamic acid
Reactant of Route 6
Reactant of Route 6
4-Nitrocinnamic acid

Q & A

Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?

A1: 4-Nitrocinnamic acid has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:

  • FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []
  • NMR: Signals corresponding to aromatic protons and olefinic protons. []

Q2: How does the nitro group in 4-Nitrocinnamic acid influence its reactivity compared to cinnamic acid?

A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where 4-nitrocinnamic acid reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []

Q3: Can 4-Nitrocinnamic acid be used as a ligand in coordination chemistry?

A3: Yes, 4-Nitrocinnamic acid can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []

Q4: Has 4-Nitrocinnamic acid shown any potential for biological activity?

A4: Research indicates that 4-Nitrocinnamic acid exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, 4-Nitrocinnamic acid demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []

Q5: What is known about the interaction of 4-Nitrocinnamic acid with DNA?

A5: While not directly studied with 4-Nitrocinnamic acid, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that 4-Nitrocinnamic acid itself, or its derivatives, might possess DNA-binding properties.

Q6: Are there any known applications of 4-Nitrocinnamic acid derivatives?

A6: Derivatives of 4-Nitrocinnamic acid have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of 4-Nitrocinnamic acid derivatives in medicinal chemistry and materials science.

Q7: What are the environmental concerns regarding 4-Nitrocinnamic acid and its degradation?

A7: While specific information on the environmental impact of 4-Nitrocinnamic acid is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into 4-nitrocinnamic acid as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.